ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound featuring a benzo[b]thiophene core substituted with a tetrahydro ring system, an ethyl carboxylate group, and a propanamido side chain linked to a 1-ethylindole sulfonyl moiety.
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylindol-3-yl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-4-26-14-20(16-10-6-8-12-18(16)26)33(29,30)15(3)22(27)25-23-21(24(28)31-5-2)17-11-7-9-13-19(17)32-23/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEIFMUDJPGKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)C(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements from indole and benzo[b]thiophene moieties. Its molecular formula is , which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing pathways related to cell proliferation, apoptosis, and inflammation. The sulfonamide group may enhance its interaction with biological macromolecules, potentially leading to inhibition of specific enzymes or receptors involved in disease processes.
Antitumor Activity
Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 23.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 45.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 30.5 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in cells arrested in the G2/M phase of the cell cycle.
Anti-inflammatory Activity
In addition to its antitumor effects, the compound has shown promise as an anti-inflammatory agent. Studies have reported that it can significantly reduce levels of pro-inflammatory cytokines in vitro.
| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 120 | 60 |
This reduction suggests a potential mechanism for mitigating inflammatory responses in conditions such as rheumatoid arthritis or other inflammatory diseases.
Study 1: Antitumor Efficacy
A study published in Molecules evaluated the antitumor efficacy of this compound on breast cancer cells. Results indicated that treatment led to significant apoptosis characterized by increased annexin V binding and caspase activation. The study highlighted the potential for developing this compound as a therapeutic agent against breast cancer .
Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's ability to modulate inflammatory pathways in macrophages. The findings demonstrated that it reduced NF-kB activation and subsequent cytokine production, suggesting its utility in treating chronic inflammatory diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Substituent Impact on Bioactivity: The cyanoacrylamido group in the B-M series (–6) confers strong antioxidant activity (IC₅₀ values as low as 12 µM), likely due to radical scavenging via the cyano and α,β-unsaturated carbonyl moieties . In contrast, the target compound’s sulfonylindole group may enhance solubility and receptor binding affinity, though direct activity data are lacking.
Synthetic Efficiency: Knoevenagel condensations (–6) achieve high yields (72–94%) due to the reactivity of the cyanoacetamido intermediate’s active methylene group .
Physicochemical Properties :
- The sulfonyl group in the target compound likely increases polarity, enhancing solubility in polar aprotic solvents compared to the hydrophobic phenyl ketone in ’s compound .
- The tetrahydrobenzo[b]thiophene core common to all analogues contributes to planarity and π-stacking interactions, critical for biological targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
